2-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-oxo-4-isoindolinecarboxamide
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Overview
Description
2-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-oxo-4-isoindolinecarboxamide is a complex organic compound with a unique structure that includes both chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-oxo-4-isoindolinecarboxamide typically involves multiple steps, starting with the preparation of the isoindoline core. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base, such as triethylamine, to form the intermediate amide. This intermediate is then cyclized under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-oxo-4-isoindolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-oxo-4-isoindolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-oxo-4-isoindolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-hydroxyphenyl)-3-oxo-4-isoindolinecarboxamide
- 2-(2-chlorophenyl)-N-(4-methylphenyl)-3-oxo-4-isoindolinecarboxamide
- 2-(2-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-4-isoindolinecarboxamide
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-oxo-4-isoindolinecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to more potent biological effects.
Properties
Molecular Formula |
C22H17ClN2O3 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-oxo-1H-isoindole-4-carboxamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-28-16-11-9-15(10-12-16)24-21(26)17-6-4-5-14-13-25(22(27)20(14)17)19-8-3-2-7-18(19)23/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
UNEPGOWJIRFMBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)N(C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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